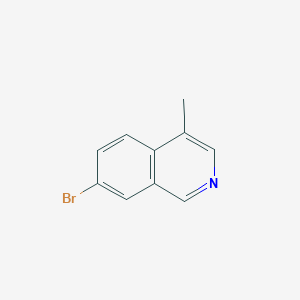![molecular formula C9H11Cl2N3S B1391750 [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1240528-34-0](/img/structure/B1391750.png)
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Overview
Description
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (PTMD) is a small molecule that has been studied for its potential applications in scientific research. PTMD is a synthetic compound that is composed of a pyridyl ring, a thiazol ring, and a methylamine group. It has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists working in a range of fields.
Scientific Research Applications
Neuroprotection in Parkinson’s Disease
- Summary of Application : This compound has been used in the development of neuroprotective agents for Parkinson’s disease (PD). The main goal of the study was to optimize previously identified α-syn aggregation inhibitors .
- Methods of Application : The compound was evaluated for its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia. In addition, the prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
- Results or Outcomes : The compound displayed the ability to prevent bradykinesia as well as affect the levels of PD markers after the administration of the neurotoxin. These compounds have been shown to slightly reduce the α-syn aggregation .
Corrosion Inhibition
- Summary of Application : The compound, also known as 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
- Methods of Application : Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
- Results or Outcomes : The experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .
properties
IUPAC Name |
(4-pyridin-4-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-1-3-11-4-2-7;;/h1-4,6H,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCYDWRFJBIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
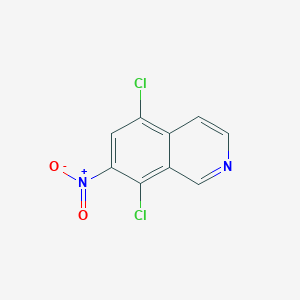
![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)
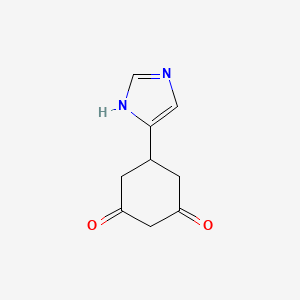
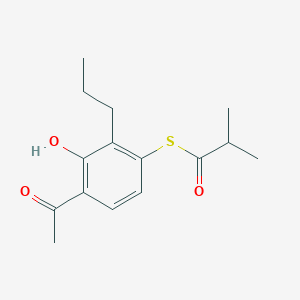
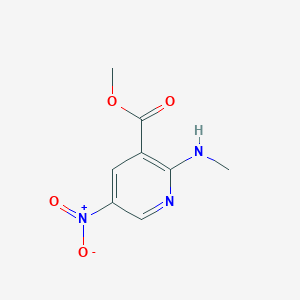
![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
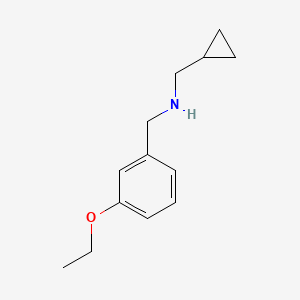
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)
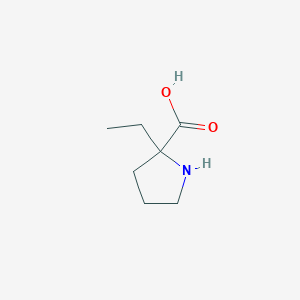
![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)
